3-(2-Phenoxyethoxy)aniline
Overview
Description
3-(2-Phenoxyethoxy)aniline is an organic compound with the linear formula C14H15NO2 . It has a molecular weight of 229.281 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 3-(2-Phenoxyethoxy)aniline consists of a total of 33 bonds, including 18 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), and 2 ethers (aromatic) .Scientific Research Applications
Remediation of Wastewater
3-(2-Phenoxyethoxy)aniline, as a derivative of aniline, has been recognized in the context of wastewater remediation. Aniline and its derivatives are intermediate chemicals extensively used in pharmaceutical and dye industries, and their presence in wastewater is a concern due to potential public health and environmental impacts. Remedial technologies for their elimination from waste streams have been a focus of research. Advanced Oxidation Processes (AOPs) have been identified as cost-effective and efficient technologies for the removal of aniline and its derivatives from wastewater, ensuring public health and aquatic species safety (Chaturvedi & Katoch, 2020).
Environmental and Health Impact Studies
Studies have also delved into the environmental and health impacts of aniline derivatives. Research has been aimed at understanding the genotoxic potential of aniline and its metabolites, including 3-(2-Phenoxyethoxy)aniline. The findings suggest that while there is evidence of clastogenic activity in vitro and in vivo, it occurs at dose levels close to lethality, primarily due to hematotoxic effects. The research indicates that the carcinogenic effects in the spleen of rats exposed to high doses of aniline and its major metabolites do not develop on a primary genotoxic basis, but rather as an end stage of chronic high-dose damage of the blood leading to chronic oxidative stress (Bomhard & Herbold, 2005).
Chemical Fixation of CO2
In the field of organic synthesis, the use of carbon dioxide (CO2) as a C1 feedstock has garnered interest, with aniline derivatives playing a crucial role. The cyclization of aniline derivatives with CO2 to corresponding functionalized azoles represents an attractive and straightforward protocol, offering a route to value-added chemicals from an economical, non-toxic, abundant, renewable, and environmentally friendly resource. This methodology has been explored for the preparation of benzene-fused azole compounds, highlighting the significance of aniline derivatives in contributing to sustainable and novel synthesis methods (Vessally et al., 2017).
properties
IUPAC Name |
3-(2-phenoxyethoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c15-12-5-4-8-14(11-12)17-10-9-16-13-6-2-1-3-7-13/h1-8,11H,9-10,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHROMZTZVDFGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400543 | |
Record name | 3-(2-phenoxyethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Phenoxyethoxy)aniline | |
CAS RN |
79808-16-5 | |
Record name | 3-(2-phenoxyethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-PHENOXYETHOXY)ANILINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.